

Application Notes and Protocols for the Chemical Synthesis of D-Apiose Derivatives

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Compound of Interest

Compound Name: 4-(Hydroxymethyl)oxolane-2,3,4-triol

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These application notes provide a comprehensive overview of established methods for the chemical synthesis of D-apiose derivatives, a class of branched-chain sugars of significant interest in drug discovery and glycobiology. The protocols detailed below offer step-by-step guidance for the preparation of key intermediates and the target D-apiose compounds, starting from readily available monosaccharides.

Introduction

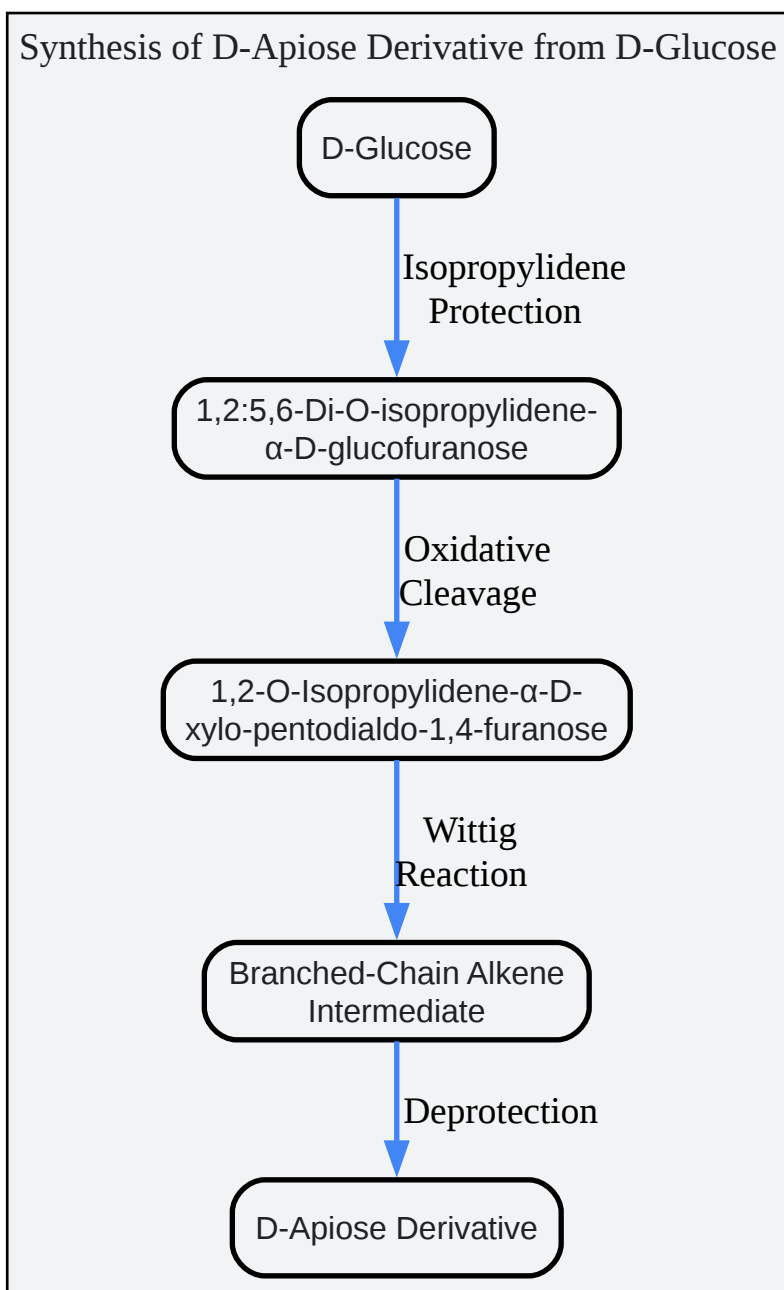
D-Apiose, a unique branched-chain pentose, is a constituent of various natural products, including plant cell wall polysaccharides like rhamnogalacturonan II.^[1] Its distinct structure, featuring a tertiary alcohol, makes it a valuable chiral building block in synthetic chemistry. The chemical synthesis of D-apiose and its derivatives is crucial for accessing sufficient quantities for biological studies and the development of novel therapeutics. The following sections detail a reliable synthetic route starting from D-glucose.

Synthetic Strategy Overview

A common and effective strategy for the synthesis of D-apiose derivatives commences with the readily available and inexpensive D-glucose. The overall workflow involves the following key transformations:

- Protection of D-glucose: Formation of 1,2:5,6-di-O-isopropylidene- α -D-glucofuranose (diacetone-D-glucose) to protect four of the five hydroxyl groups.
- Oxidative Cleavage: Selective cleavage of the C5-C6 bond of the furanose ring to generate the key aldehyde intermediate, 1,2-O-isopropylidene- α -D-xylo-pentodialdo-1,4-furanose.
- Chain Extension via Wittig Reaction: Introduction of the hydroxymethyl branch at C3 through a Wittig reaction with a suitable phosphorus ylide.
- Deprotection: Removal of the protecting groups to yield the final D-apiose derivative.

This synthetic pathway is illustrated in the workflow diagram below.



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Caption: General workflow for the synthesis of D-apiose derivatives from D-glucose.

Data Presentation

The following tables summarize typical quantitative data for the key steps in the synthesis of a D-apiose derivative.

Table 1: Synthesis of 1,2:5,6-Di-O-isopropylidene- α -D-glucofuranose

Starting Material	Reagents and Solvents	Reaction Time (h)	Temperature (°C)	Yield (%)	Reference
α -D-Glucose	Acetone, Boron trifluoride-diethyl ether complex	4.5	90	63	[2]
α -D-Glucose	Acetone, Diketene, Boron trifluoride-diethyl ether complex	4.5	90	58	[2]

Table 2: Synthesis of 1,2-O-Isopropylidene- α -D-xylo-pentodialdo-1,4-furanose

Starting Material	Reagents and Solvents	Reaction Time (h)	Temperature (°C)	Yield (%)	Reference
1,2:5,6-Di-O-isopropylidene- α -D-glucofuranose	Sodium periodate, 1,4-Dioxane	2	Room Temp.	~100	[3]

Table 3: Wittig Reaction and Deprotection

Starting Material	Reagents and Solvents	Reaction Time (h)	Temperature (°C)	Yield (%)	Reference
1,2-O-Isopropylidene- α -D-xylo-pentodialdo-1,4-furanose	(Carbethoxy methylene)tri phenylphosphorane, Dichloromethane	2	Room Temp.	Not specified	[4]
Branched-Chain Alkene Intermediate	Dilute Acetic Acid	Not specified	Not specified	Not specified	[5]

Experimental Protocols

Protocol 1: Synthesis of 1,2:5,6-Di-O-isopropylidene- α -D-glucofuranose (Diacetone-D-glucose)

This protocol describes the protection of D-glucose using acetone and a Lewis acid catalyst.

Materials:

- Anhydrous α -D-glucose
- Acetone
- Boron trifluoride-diethyl ether complex
- 1% Sodium hydroxide solution
- Dichloromethane
- Cyclohexane
- Stirred autoclave

- Rotary evaporator
- Standard glassware

Procedure:

- In a stirred autoclave, dissolve 54.1 g (300 mmol) of anhydrous α -D-(+)-glucose in 1.1 L of acetone.
- Add 0.85 g (5.2 mmol) of boron trifluoride-diethyl ether complex to the solution.
- Heat the stirred mixture to 90°C for approximately 4.5 hours.^[2]
- After the reaction, cool the solution to room temperature and filter.
- Neutralize the filtrate with 350 mL of 1% sodium hydroxide solution.
- Remove the acetone by distillation under reduced pressure.
- Extract the remaining residue three times with dichloromethane.
- Combine the organic extracts and evaporate the solvent in vacuo.
- Recrystallize the resulting solid from cyclohexane to obtain 1,2:5,6-di-O-isopropylidene- α -D-glucofuranose as a colorless crystalline solid.

Protocol 2: Synthesis of 1,2-O-Isopropylidene- α -D-xylopentodialdo-1,4-furanose

This protocol details the oxidative cleavage of diacetone-D-glucose to the corresponding aldehyde.

Materials:

- 1,2:5,6-Di-O-isopropylidene- α -D-glucofuranose
- Sodium periodate (NaIO_4)

- 1,4-Dioxane
- Water
- Dichloromethane
- Anhydrous magnesium sulfate (MgSO_4)
- Standard glassware

Procedure:

- Dissolve 1,2:5,6-di-O-isopropylidene- α -D-glucofuranose in a mixture of 1,4-dioxane and water.
- Add a solution of sodium periodate in water dropwise to the stirred solution at room temperature. The reaction is typically complete within 2 hours.^[3]
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the inorganic salts.
- Extract the filtrate with dichloromethane.
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde, which can often be used in the next step without further purification.

Protocol 3: Wittig Reaction for the Synthesis of a Branched-Chain Alkene Intermediate

This protocol provides a general procedure for the Wittig olefination of a sugar-derived aldehyde.

Materials:

- 1,2-O-Isopropylidene- α -D-xylo-pentodialdo-1,4-furanose

- (Carbethoxymethylene)triphenylphosphorane (or other suitable Wittig reagent)
- Dichloromethane (DCM)
- Diethyl ether
- Hexanes
- Stirring apparatus
- Standard glassware

Procedure:

- Dissolve the crude 1,2-O-isopropylidene- α -D-xylo-pentodialdo-1,4-furanose in dichloromethane in a round-bottom flask equipped with a stir bar.
- Add 1.2 molar equivalents of (carbethoxymethylene)triphenylphosphorane portion-wise to the stirring solution.^[4]
- Stir the reaction mixture at room temperature for 2 hours, monitoring the progress by TLC.
- Once the reaction is complete, evaporate the dichloromethane with a stream of nitrogen gas.
- Dissolve the residue in a mixture of 25% diethyl ether in hexanes to precipitate the triphenylphosphine oxide byproduct.
- Filter the mixture and concentrate the filtrate to obtain the crude branched-chain alkene intermediate.
- Purify the product by column chromatography on silica gel.

Protocol 4: Deprotection to Yield the D-Apiose Derivative

This protocol describes the removal of the isopropylidene protecting group.

Materials:

- Branched-chain alkene intermediate from Protocol 3
- Dilute acetic acid (e.g., 50% aqueous solution)
- Rotary evaporator
- Standard glassware

Procedure:

- Dissolve the purified branched-chain alkene intermediate in dilute acetic acid.
- Stir the solution at room temperature and monitor the deprotection by TLC.^[5]
- Upon completion, neutralize the reaction mixture carefully with a mild base (e.g., sodium bicarbonate solution).
- Concentrate the solution under reduced pressure to remove the acetic acid and water.
- The resulting crude D-apiose derivative can be purified by appropriate chromatographic techniques.

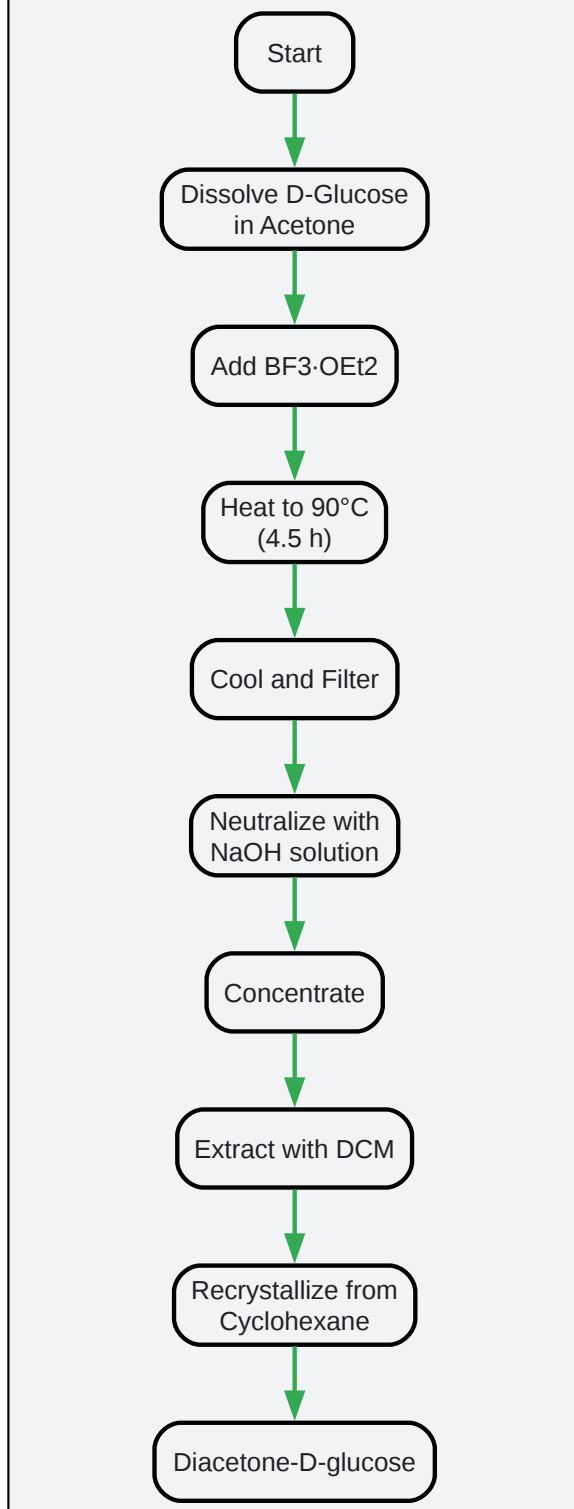
Mandatory Visualizations

Signaling Pathway: Not Applicable

The chemical synthesis of D-apiose derivatives does not involve biological signaling pathways.

Experimental Workflow Diagrams

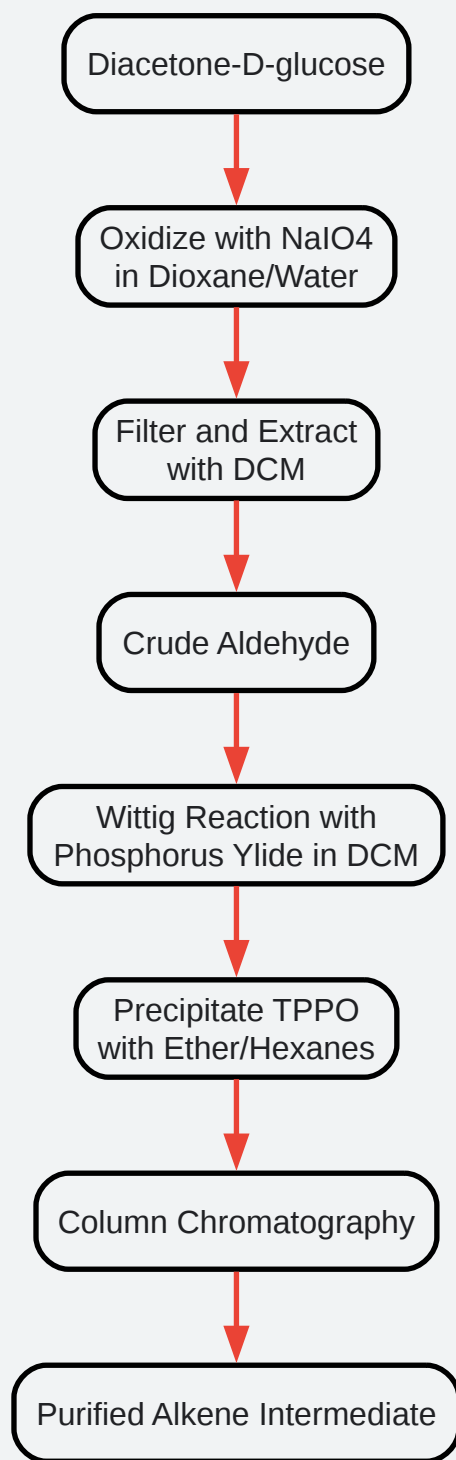
Protocol 1: Synthesis of Diacetone-D-glucose



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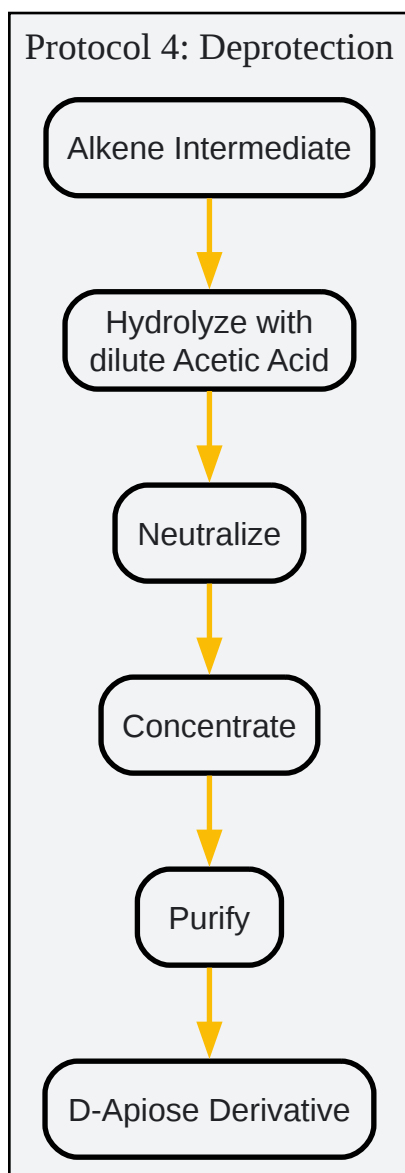
Caption: Detailed workflow for the synthesis of 1,2:5,6-di-O-isopropylidene- α -D-glucofuranose.

Protocol 2 & 3: Aldehyde Formation and Wittig Reaction



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Caption: Workflow for the synthesis of the branched-chain alkene intermediate.



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Caption: Final deprotection step to obtain the D-apiose derivative.

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